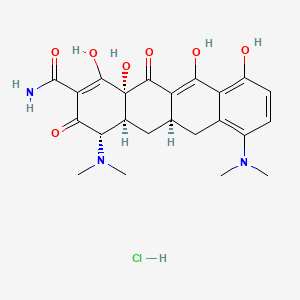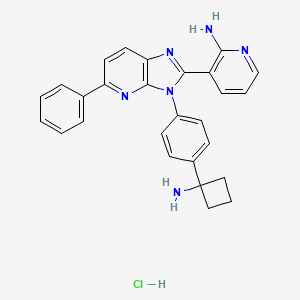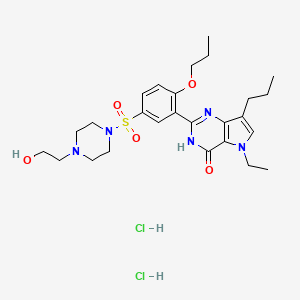
ML224
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ML224 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification et caractérisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus volumineux et la garantie d'un contrôle de qualité constant tout au long du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
ML224 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions typiques impliquent des températures modérées et l'utilisation de solvants comme le diméthylsulfoxyde (DMSO).
Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.
Réactions de réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés de this compound avec différents groupes fonctionnels .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le récepteur de l'hormone thyréostimulante et ses interactions avec d'autres molécules.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'antagonisme du récepteur de l'hormone thyréostimulante sur les voies de signalisation cellulaire.
Médecine : Agent thérapeutique potentiel pour le traitement des troubles liés à la thyroïde tels que la maladie de Basedow.
Industrie : Utilisé dans le développement de tests diagnostiques et d'outils de dépistage pour la fonction thyroïdienne.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur de l'hormone thyréostimulante, inhibant ainsi son activation. Cette action antagoniste empêche le récepteur de stimuler les voies de signalisation en aval, qui sont responsables de la surproduction d'hormones thyroïdiennes dans des conditions telles que la maladie de Basedow .
Applications De Recherche Scientifique
ML224 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the thyroid-stimulating hormone receptor and its interactions with other molecules.
Biology: Employed in cellular assays to investigate the effects of TSHR antagonism on cell signaling pathways.
Medicine: Potential therapeutic agent for treating thyroid-related disorders such as Graves’ disease.
Industry: Utilized in the development of diagnostic assays and screening tools for thyroid function.
Mécanisme D'action
ML224 exerts its effects by selectively binding to the thyroid-stimulating hormone receptor, thereby inhibiting its activation. This antagonistic action prevents the receptor from stimulating downstream signaling pathways, which are responsible for the overproduction of thyroid hormones in conditions like Graves’ disease .
Comparaison Avec Des Composés Similaires
Composés similaires
NCGC00229600 : Un agoniste inverse allostérique du récepteur de l'hormone thyréostimulante.
Antagoniste du récepteur de l'hormone thyréostimulante S37 : Un antagoniste sélectif et compétitif du récepteur de l'hormone thyréostimulante.
Unicité de ML224
This compound se distingue par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur de l'hormone thyréostimulante. Sa structure unique permet une inhibition efficace du récepteur, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTSWGYWHRJVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)



![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
